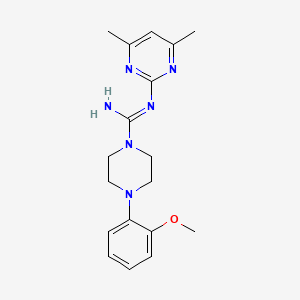![molecular formula C19H21F2N5O B5559120 4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559120.png)
4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions, including nucleophilic substitution and cyclization processes. For instance, a study by Mekky et al. (2021) described the microwave-assisted synthesis of bis(pyrimidines) using a bis(benzofuran-enaminone) hybrid as a key intermediate, indicating the potential for high-throughput and efficient synthetic routes for complex pyrimidine derivatives (Mekky et al., 2021).
Molecular Structure Analysis
Crystal and molecular structure analyses of related compounds, such as the study by Karczmarzyk and Malinka (2004), offer insights into the crystalline properties and molecular conformations of pyrimidine derivatives, which are crucial for understanding the interaction mechanisms and stability of the molecule (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Pyrimidine derivatives exhibit a variety of chemical behaviors, including reactivity towards nucleophilic substitution and potential for forming metal complexes, as demonstrated by Bushuev et al. (2010), who explored the synthesis and crystal structures of copper(II) complexes based on pyrazolylpyrimidine ligands (Bushuev et al., 2010).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and functional groups. Detailed analyses of these properties are crucial for applications in pharmaceuticals and materials science.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity patterns, and stability, are essential for understanding the behavior of pyrimidine derivatives in biological systems and chemical reactions. Studies like those conducted by Mattioda et al. (1975), which explore the pharmacological properties of piperazinopyrimidines, provide valuable insights into the chemical properties and potential applications of these compounds (Mattioda et al., 1975).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
- Synthesis of Novel Compounds : Research demonstrates the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural products like visnaginone and khellinone. These compounds exhibit significant anti-inflammatory and analgesic activities, highlighting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Molecular Interaction Studies
- DNA Interaction Studies : A study on novel aminated benzimidazoquinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, showed their potential as DNA-specific fluorescent probes. This research underlines the utility of such compounds in molecular biology for DNA detection and interaction studies (Perin et al., 2011).
Chemical Synthesis and Characterization
- Advanced Chemical Synthesis : The condensation of 2-aminofluorene with α, ω-dibromoalkanes in the presence of calcium hydroxide or sodium ethoxide forms N, N′-(2-fluorenyl) derivatives of piperazine, azetidine, pyrrolidine, piperidine, and hexamethyleneimine. This study showcases the versatility of such compounds in chemical synthesis and potential applications in material science or as intermediates in pharmaceutical synthesis (Barak, 1968).
Pharmacological and Biological Activity
- Antiemetic and Pharmacological Properties : Research into 4-piperazinopyrimidines bearing a methylthio substituent revealed compounds with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This highlights the therapeutic potential of structurally related compounds in addressing a range of physiological conditions (Mattioda et al., 1975).
Material Science and Supramolecular Chemistry
- Hydrogen Bonding and Molecular Structures : A study on energetic multi-component molecular solids formed from tetrafluoroterephthalic acid with various aza compounds revealed the importance of hydrogen bonding and weak intermolecular interactions in assembling larger architectures. This research has implications for material science, particularly in the design of novel materials with specific properties (Wang et al., 2014).
Eigenschaften
IUPAC Name |
(2,6-difluorophenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N5O/c20-14-4-3-5-15(21)17(14)18(27)25-12-10-24(11-13-25)16-6-7-22-19(23-16)26-8-1-2-9-26/h3-7H,1-2,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCKCQAIOBDLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluorophenyl)(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)

![1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5559071.png)
![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)
![4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5559082.png)

![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559091.png)
![(4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559094.png)

![(4-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5559113.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)